molecular formula C12H10O2S B6346780 (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354941-74-4

(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346780
CAS No.: 1354941-74-4
M. Wt: 218.27 g/mol
InChI Key: ZXFHKINNEZMZMH-VOTSOKGWSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve high yields and purity. Industrial production may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. Reduction typically targets the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Studies are ongoing to explore its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for further research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Chalcones are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one: This compound has a phenyl ring instead of a thiophene ring, which affects its chemical properties and reactivity.

    (2E)-1-(Thiophen-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one:

Uniqueness: (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings. This combination of heterocycles imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFHKINNEZMZMH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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